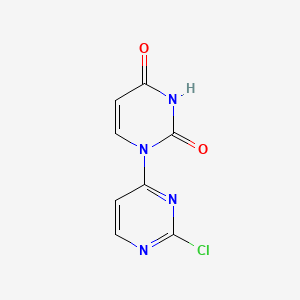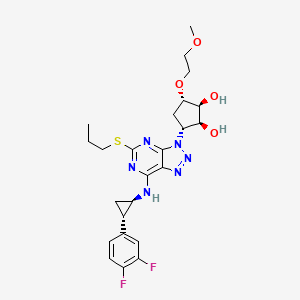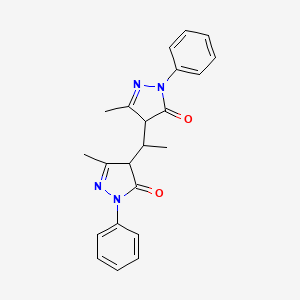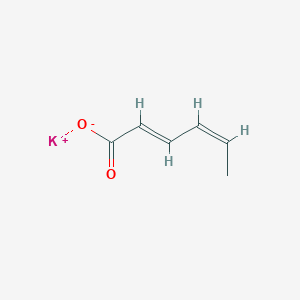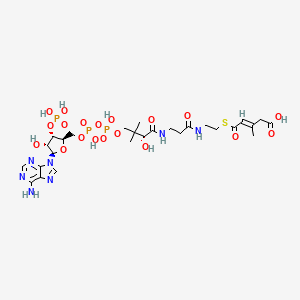
3-Methylglutaconyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylglutaconyl-CoA is synthesized through the carboxylation of 3-methylcrotonyl-CoA. This reaction is catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase, which requires biotin as a cofactor. The reaction conditions typically involve the presence of bicarbonate as the donor of the carboxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the enzymatic pathway described above. Large-scale production would likely involve the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylglutaconyl-CoA undergoes several types of reactions, including:
Hydration: Catalyzed by this compound hydratase, converting it to 3-hydroxy-3-methylglutaryl-CoA.
Decarboxylation: Catalyzed by this compound decarboxylase, producing 3,3-dimethylacrylyl-CoA.
Common Reagents and Conditions:
Hydration: Requires the enzyme this compound hydratase and water.
Decarboxylation: Requires the enzyme this compound decarboxylase.
Major Products:
Hydration: Produces 3-hydroxy-3-methylglutaryl-CoA.
Decarboxylation: Produces 3,3-dimethylacrylyl-CoA.
Wissenschaftliche Forschungsanwendungen
3-Methylglutaconyl-CoA has several scientific research applications, including:
Wirkmechanismus
3-Methylglutaconyl-CoA exerts its effects primarily through its role in the leucine catabolism pathway. The compound is converted to 3-hydroxy-3-methylglutaryl-CoA by the enzyme this compound hydratase. This conversion is crucial for the subsequent production of cholesterol and other essential biomolecules . Additionally, this compound can undergo decarboxylation to produce 3,3-dimethylacrylyl-CoA, which is involved in the biosynthesis of isovaleryl-coenzyme A .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-3-methylglutaryl-CoA: A direct product of 3-methylglutaconyl-CoA hydration, involved in cholesterol synthesis.
3-Methylcrotonyl-CoA: A precursor in the leucine catabolism pathway, converted to this compound by carboxylation.
3-Methylglutaconic Acid: A related compound that accumulates in metabolic disorders such as 3-methylglutaconic aciduria.
Uniqueness: this compound is unique due to its dual role in both the leucine catabolism pathway and the biosynthesis of essential biomolecules like cholesterol. Its involvement in multiple metabolic pathways highlights its importance in cellular energy production and overall metabolic health .
Eigenschaften
Molekularformel |
C27H42N7O19P3S |
|---|---|
Molekulargewicht |
893.6 g/mol |
IUPAC-Name |
(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h9,12-13,15,20-22,26,39-40H,4-8,10-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b14-9+/t15-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
GXKSHRDAHFLWPN-RKYLSHMCSA-N |
Isomerische SMILES |
C/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/CC(=O)O |
Kanonische SMILES |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


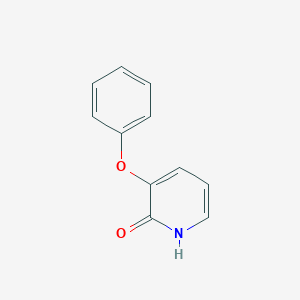
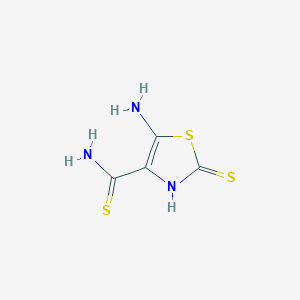
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
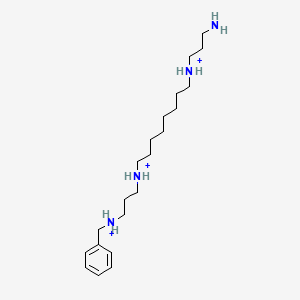

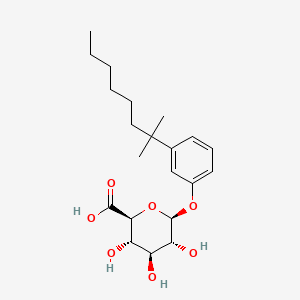
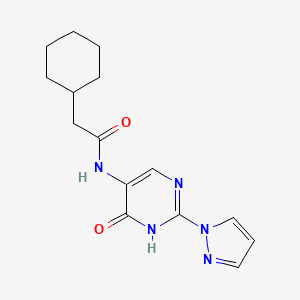
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)
